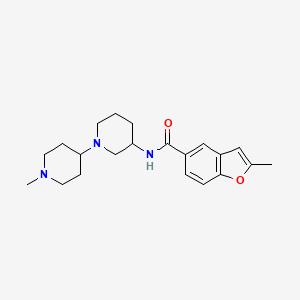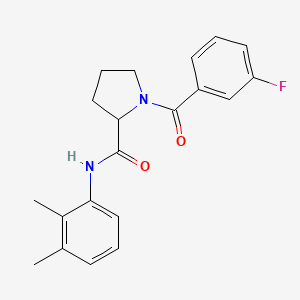![molecular formula C14H14N2O4S B5961707 methyl [2-[(4-ethoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5961707.png)
methyl [2-[(4-ethoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [2-[(4-ethoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
準備方法
The synthesis of methyl [2-[(4-ethoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 4-ethoxyaniline with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Methyl [2-[(4-ethoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents. Major products formed from these reactions depend on the type of reaction and the reagents used.
科学的研究の応用
Methyl [2-[(4-ethoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its stability and reactivity.
作用機序
The mechanism of action of methyl [2-[(4-ethoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Methyl [2-[(4-ethoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate can be compared with other thiazole derivatives, such as:
Methyl [2-[(4-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and biological activity.
Methyl [2-[(4-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate: Contains a chlorine atom, which can significantly alter its chemical properties and applications.
Methyl [2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate: The presence of a methyl group affects its solubility and reactivity compared to the ethoxy derivative.
特性
IUPAC Name |
methyl (2Z)-2-[2-(4-ethoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-3-20-10-6-4-9(5-7-10)15-14-16-13(18)11(21-14)8-12(17)19-2/h4-8H,3H2,1-2H3,(H,15,16,18)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIXWKKWHNDLIW-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC(=O)OC)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C(=O)OC)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-CHLORO-5-[4-(3,4-DICHLOROBENZOYL)PIPERAZINO]-2-PHENYL-3(2H)-PYRIDAZINONE](/img/structure/B5961626.png)
![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-(2-methoxyethyl)piperazine](/img/structure/B5961640.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5961641.png)
![1-(diethylamino)-3-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5961646.png)
![2-{1-[(6-methyl-2-pyridinyl)methyl]-4-[2-(phenylethynyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B5961650.png)
![4-METHOXY-N'~1~-[2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE](/img/structure/B5961666.png)
![N-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B5961669.png)


![1-[4-[[Ethyl(2-pyrazol-1-ylethyl)amino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B5961681.png)
![3-(1-azepanylcarbonyl)-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5961694.png)
![isopropyl 2-[(2-methyl-3-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5961699.png)
![(2E,5E)-2-(HYDROXYIMINO)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5961708.png)
![N-[(1-tert-butyl-5-oxo-3-pyrrolidinyl)methyl]-3-(1H-imidazol-2-yl)-N-methylbenzamide trifluoroacetate](/img/structure/B5961710.png)
